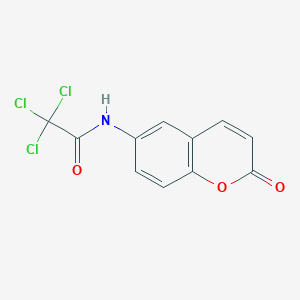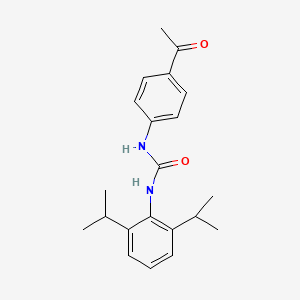
N-(4-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, commonly known as ADU, is a small molecule inhibitor that has shown promising results in scientific research. ADU belongs to the class of urea-based compounds and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ADU involves the inhibition of the enzyme, cyclic GMP-AMP synthase (cGAS). cGAS is an important enzyme in the innate immune response and plays a crucial role in detecting and responding to foreign DNA. ADU inhibits the activity of cGAS, leading to the suppression of the immune response and reducing inflammation.
Biochemical and Physiological Effects:
ADU has been shown to have various biochemical and physiological effects, including the inhibition of cGAS activity, reducing the production of pro-inflammatory cytokines, and increasing the production of anti-inflammatory cytokines. ADU has also been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ADU in lab experiments include its small size, high specificity, and low toxicity. ADU has been shown to have a high affinity for cGAS, making it an ideal candidate for studying the mechanism of action of cGAS. However, the limitations of using ADU in lab experiments include its low solubility, which can affect its bioavailability, and its relatively low yield in the synthesis process.
Orientations Futures
For ADU research include further studies on its potential therapeutic applications, including its use in combination with other drugs for cancer treatment. ADU's mechanism of action and its effects on the immune system need to be further elucidated to fully understand its potential applications. Additionally, the synthesis process of ADU needs to be optimized to increase its yield and improve its solubility.
Méthodes De Synthèse
The synthesis of ADU involves a multi-step process, starting from the reaction between 4-acetylphenyl isocyanate and 2,6-diisopropylaniline in the presence of a base. The intermediate product is then treated with urea to obtain ADU. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
ADU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ADU has shown promising results in inhibiting the growth and proliferation of cancer cells, including melanoma, breast cancer, and pancreatic cancer cells. Inflammation and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, have also been studied with ADU, showing anti-inflammatory effects and reducing the severity of the disease.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-13(2)18-7-6-8-19(14(3)4)20(18)23-21(25)22-17-11-9-16(10-12-17)15(5)24/h6-14H,1-5H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDDGHKANESJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)
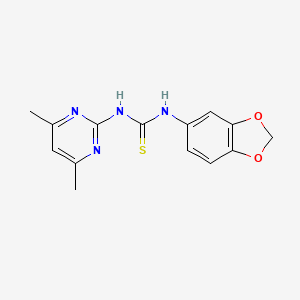

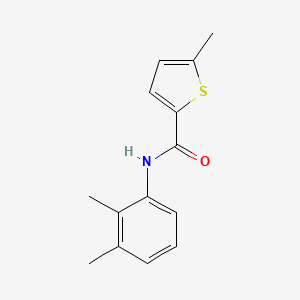
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)
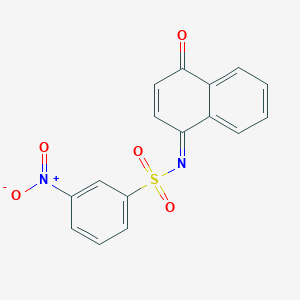

![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)
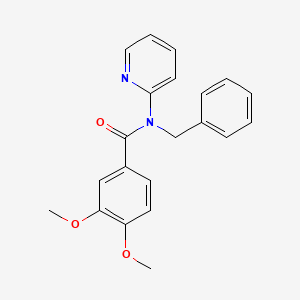
![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
